エスクレンティック酸

概要

説明

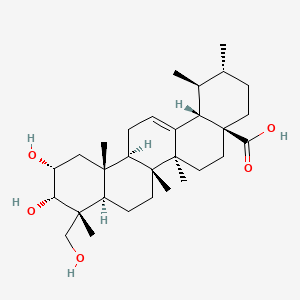

Esculentic acid is a natural compound primarily found in the leaves of Eucalyptus camaldulensis. It is a pentacyclic triterpenoid with the chemical formula C30H48O5 and a molecular weight of 488.71 g/mol . This compound is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .

科学的研究の応用

Esculentic acid has a wide range of scientific research applications, including:

作用機序

Target of Action

Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

Esculentic acid interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response

Biochemical Pathways

The primary biochemical pathway affected by Esculentic acid is the arachidonic acid pathway . By inhibiting COX-2, Esculentic acid disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.

Result of Action

The primary result of Esculentic acid’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, Esculentic acid can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that Esculentic acid may have protective effects against endotoxic shock .

生化学分析

Biochemical Properties

Esculentic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties. It acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, esculentic acid reduces the production of pro-inflammatory prostaglandins. Additionally, esculentic acid interacts with various biomolecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), modulating their activity to exert its anti-inflammatory effects .

Cellular Effects

Esculentic acid influences various cellular processes and functions. It has been shown to protect cells against endotoxic shock by modulating the inflammatory response in Kunming mice . Esculentic acid affects cell signaling pathways by inhibiting the production of inflammatory cytokines such as TNF-α, thereby reducing inflammation and cellular damage . It also impacts gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, contributing to its protective effects on cells .

Molecular Mechanism

At the molecular level, esculentic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Esculentic acid also inhibits the activity of TNF-α by interfering with its signaling pathways, leading to a decrease in the inflammatory response . Furthermore, it modulates the expression of genes involved in inflammation, promoting an anti-inflammatory state within the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esculentic acid have been observed to change over time. Studies have shown that esculentic acid remains stable under controlled conditions, maintaining its anti-inflammatory properties over extended periods In vitro and in vivo studies have demonstrated that esculentic acid can provide sustained protection against inflammation and cellular damage over time .

Dosage Effects in Animal Models

The effects of esculentic acid vary with different dosages in animal models. At lower doses, esculentic acid exhibits significant anti-inflammatory effects without causing adverse reactions . At higher doses, it may lead to toxic effects and potential cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects diminish, and toxicity increases . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of esculentic acid while minimizing adverse effects.

Metabolic Pathways

Esculentic acid is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. It interacts with enzymes such as COX-2 and TNF-α, modulating their activity to reduce inflammation . Additionally, esculentic acid affects metabolic flux by altering the levels of metabolites involved in the inflammatory response.

Transport and Distribution

Within cells and tissues, esculentic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, esculentic acid accumulates in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its anti-inflammatory effects . The distribution and localization of esculentic acid within cells are crucial for its activity and function.

Subcellular Localization

Esculentic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with COX-2 and other biomolecules involved in the inflammatory response . The subcellular localization of esculentic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cells. This localization is essential for its effective inhibition of inflammatory pathways and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions

Esculentic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent reflux extraction, vacuum concentration, and crystallization . The leaves of Eucalyptus camaldulensis are often used as the primary source for extraction.

Industrial Production Methods

In industrial settings, esculentic acid is produced by extracting it from the leaves of Eucalyptus camaldulensis using solvents such as ethanol and chloroform. The extract is then concentrated under reduced pressure and purified through crystallization to obtain pure esculentic acid .

化学反応の分析

Types of Reactions

Esculentic acid undergoes various chemical reactions, including:

Oxidation: Esculentic acid can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in esculentic acid.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.

類似化合物との比較

Similar Compounds

Betulinic acid: Another pentacyclic triterpenoid with anti-inflammatory and anticancer properties.

Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.

Uniqueness of Esculentic Acid

Esculentic acid is unique due to its selective inhibition of COX-2, which makes it a promising candidate for the development of anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors . Its ability to protect against endotoxic shock further distinguishes it from other similar compounds .

生物活性

Esculentic acid, a compound derived from the roots of Phytolacca acinosa , has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This article reviews the pharmacological effects of esculentic acid, supported by data tables and case studies.

- Molecular Formula : CHO

- Molecular Weight : 488.7 g/mol

- CAS Number : 103974-74-9

- Relative Density : 1.18 g/cm³

1. Anti-inflammatory Effects

Esculentic acid exhibits significant anti-inflammatory properties, primarily through the modulation of inflammatory cytokines and mediators. It has been shown to protect against LPS-induced endotoxic shock by regulating the expression of cyclooxygenase-2 (COX-2) and other inflammatory markers.

| Study | Findings |

|---|---|

| Zheng et al. (2023) | Esculentic acid reduced TNF-α and IL-6 levels in mice subjected to LPS treatment, indicating its potential as an anti-inflammatory agent. |

| ChemFaces (2024) | Demonstrated that esculentic acid significantly lowers COX-2 protein expression in vivo, supporting its role in inflammation modulation. |

2. Antioxidant Activity

The antioxidant capacity of esculentic acid is notable, as it scavenges free radicals and enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH). This activity contributes to its protective effects against oxidative stress-related diseases.

| Study | Findings |

|---|---|

| Witaicenis et al. (2023) | Reported that esculentic acid administration reduced oxidative stress markers in diabetic models, suggesting its utility in managing diabetes-related complications. |

| PMC Review (2023) | Highlighted esculentic acid's ability to enhance antioxidant enzyme activities, thereby mitigating oxidative damage in various tissues. |

3. Case Studies

Several studies have explored the therapeutic potential of esculentic acid in various disease models:

- Diabetes Management : In a study involving streptozotocin-induced diabetic mice, treatment with esculentic acid resulted in a significant decrease in blood glucose levels and improved renal function by reducing oxidative stress markers.

- Cancer Research : Although primarily focused on other coumarin compounds, preliminary data suggest that esculentic acid may also exhibit anti-tumor activity through similar mechanisms involving apoptosis induction and cell cycle regulation.

The biological activities of esculentic acid are mediated through several mechanisms:

- Regulation of Inflammatory Pathways : It modulates key signaling pathways such as NF-κB and MAPK, which are crucial in inflammatory responses.

- Scavenging Free Radicals : By directly neutralizing reactive oxygen species (ROS), esculentic acid protects cellular components from oxidative damage.

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-SVOQGVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316954 | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103974-74-9 | |

| Record name | Esculentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。